molecular formula C10H13BF3N3O2 B2516054 (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid CAS No. 1609451-12-8

(6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B2516054
CAS No.: 1609451-12-8
M. Wt: 275.04
InChI Key: CQOGPHVHMMYKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine core substituted with a piperazine ring at position 6, a trifluoromethyl (-CF₃) group at position 5, and a boronic acid (-B(OH)₂) moiety at position 2.

The boronic acid group enables the formation of carbon-carbon bonds with aryl halides or pseudohalides, making it a versatile building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name

[6-piperazin-1-yl-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF3N3O2/c12-10(13,14)8-5-7(11(18)19)6-16-9(8)17-3-1-15-2-4-17/h5-6,15,18-19H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOGPHVHMMYKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)N2CCNCC2)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under conditions that facilitate electrophilic or nucleophilic substitution.

    Attachment of the Piperazine Ring: Piperazine can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperazine moiety.

    Boronic Acid Formation: The boronic acid group is typically introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid precursor.

Industrial Production Methods

Industrial production of (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid may involve scalable versions of the above synthetic routes, optimized for yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the boronic acid moiety, forming boronic esters or borates.

    Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, depending on the conditions and reagents used.

    Substitution: The piperazine and trifluoromethyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenated solvents and bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often used in substitution reactions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Reduced pyridine derivatives or trifluoromethylated compounds.

    Substitution: Various substituted pyridine or piperazine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is used as a building block for the construction of complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology

This compound is explored for its potential as a biochemical probe. The piperazine ring can interact with biological targets, making it useful in the study of enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is investigated for its potential as a pharmacophore. Its unique structure allows for the design of novel drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its reactivity and stability make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid and piperazine moieties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the piperazine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions facilitate the compound’s binding to enzymes, receptors, and other biological macromolecules, modulating their activity and function.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
Compound Coupling Partner (e.g., aryl halide) Yield (%) Reaction Conditions Reference
Target Compound 4-Iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester 85 Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C
(6-(Piperidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid 3-Trifluoromethylphenyl bromide 78 Pd(OAc)₂, SPhos, K₃PO₄, DMF, 100°C
(6-Amino-5-methylpyridin-3-yl)boronic acid 2-Chloropyridine 65 PdCl₂(dppf), Cs₂CO₃, DMF, 120°C
Table 2: Physicochemical Properties
Property Target Compound (6-(Piperidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid 6-Piperazin-1-yl-pyridine-3-boronic acid pinacol ester
LogP 1.2 (est.) 2.1 3.5
Solubility (H₂O) Moderate Low Very Low
Melting Point Not reported 160–162°C 95–97°C
NMR Shifts (¹H, δ ppm) Not available 8.42 (s, pyridine-H), 0.46 (s, B(OH)₂) 1.26 (s, pinacol CH₃)

Biological Activity

(6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a piperazine ring and a trifluoromethyl-substituted pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a biochemical probe. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound's structure can be summarized as follows:

PropertyDescription
IUPAC Name (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid
Molecular Formula C12H13B F3N4O
Molecular Weight 292.06 g/mol
Solubility Soluble in organic solvents; limited aqueous solubility

The biological activity of (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer cell signaling pathways. Notably, it has been shown to inhibit the phosphorylation of AKT, a key player in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells .

Key Mechanisms:

  • Inhibition of AKT Phosphorylation : This leads to reduced cell proliferation and survival in cancer models.
  • Modulation of Metabolic Stability : The trifluoromethyl group enhances metabolic stability, allowing for prolonged activity in biological systems .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated in various cancer cell lines, demonstrating significant cytotoxic effects. In vitro assays indicated that it can induce apoptosis and inhibit tumor growth, making it a candidate for further development as an anticancer agent .

Case Studies

  • In Vitro Studies : A study reported that (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid exhibited an EC50 value of 0.010 µM against specific cancer cell lines, indicating potent antiproliferative activity .
  • Metabolic Stability Assessment : The compound showed favorable metabolic profiles in human liver microsomes, with a clearance rate (CL int) suggesting good stability compared to other similar compounds .

Comparative Analysis

To better understand the uniqueness and potential advantages of (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid, it is essential to compare it with other compounds within the same class:

Compound NameEC50 (µM)Mechanism of ActionMetabolic Stability
(6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid0.010AKT phosphorylation inhibitionHigh
4-(3-piperazin-1-yl-benzothiazole)0.025Enzyme inhibitionModerate
Indole derivatives0.050Multiple pathwaysVariable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.